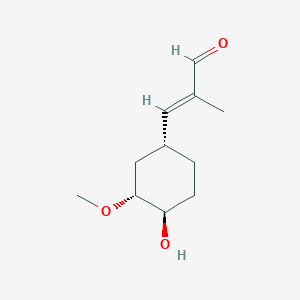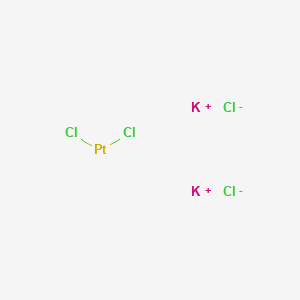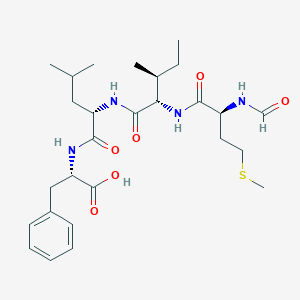![molecular formula C11H14O4 B044977 (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid CAS No. 226916-19-4](/img/structure/B44977.png)
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" often involves complex organic reactions. For instance, Farkas, Petz, and Kollár (2015) reported the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation, demonstrating a method to obtain high yields through careful selection of reaction conditions and catalysts (Farkas, Petz, & Kollár, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class, including "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," often features spirocyclic frameworks. These structures are characterized by their rings being connected through a single atom, forming a rigid and complex three-dimensional shape. Tsai, Su, and Lin (2008) described the crystal structure of a closely related compound, highlighting the dioxaspiro[4.5]decane skeleton and providing insights into the stereochemistry and conformational preferences of these molecules (Tsai, Su, & Lin, 2008).
Chemical Reactions and Properties
The chemical reactions involving "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and its analogs can be quite diverse, ranging from functional group transformations to complex ring-forming reactions. An example includes the work by Wang, Chen, He, and Guan (2021), who developed a visible-light-mediated, additive-free decarboxylative functionalization of acrylic acids, demonstrating a novel approach to modify compounds within this class (Wang, Chen, He, & Guan, 2021).
Physical Properties Analysis
The physical properties of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and related compounds can vary significantly based on their molecular structure. These properties, such as melting point, boiling point, and solubility, are crucial for understanding the compound's behavior in different environments and applications. Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, providing data on their physicochemical properties and suggesting potential applications as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," are pivotal for its potential applications. Studies such as those by Joshi, Mandhane, Badadhe, and Gill (2011) have explored new methodologies for synthesizing derivatives of similar compounds, shedding light on their reactivity and providing new pathways for chemical modifications (Joshi, Mandhane, Badadhe, & Gill, 2011).
特性
IUPAC Name |
(E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(13)4-3-9-2-1-5-11(8-9)14-6-7-15-11/h2-4H,1,5-8H2,(H,12,13)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDDYZZFODCDR-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=C1)C=CC(=O)O)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CC(=C1)/C=C/C(=O)O)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid | |
CAS RN |
226916-19-4 |
Source


|
| Record name | (2E)-3-{1,4-dioxaspiro[4.5]dec-7-en-7-yl}prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

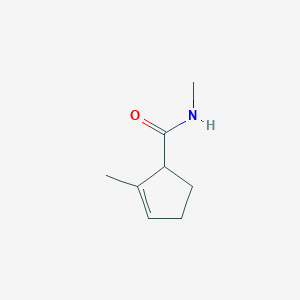

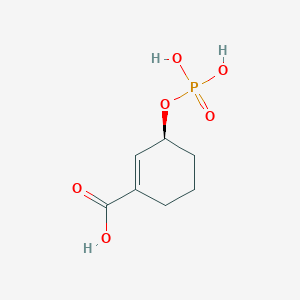
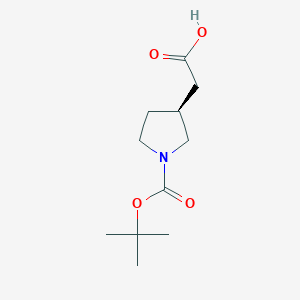

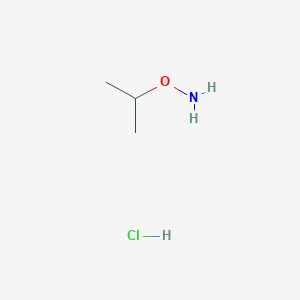
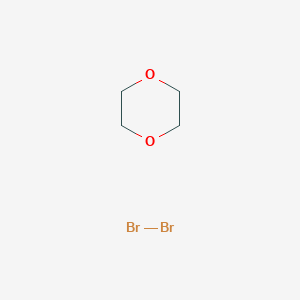
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
